

spectroscopic data for 1-Methylcyclohexene (NMR, IR, MS)

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Compound of Interest

Compound Name: 1-Methylcyclohexene

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An In-Depth Technical Guide to the Spectroscopic Data of 1-Methylcyclohexene

This guide provides a comprehensive overview of the spectroscopic data for **1-Methylcyclohexene**, a common unsaturated cyclic hydrocarbon. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize spectroscopic techniques for molecular structure elucidation. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and includes a workflow visualization for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **1-Methylcyclohexene**. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **1-Methylcyclohexene** shows distinct signals corresponding to the different types of protons in the molecule. The data presented was acquired in a chloroform-d (CDCl₃) solvent.^[1]

Signal Assignment	Chemical Shift (ppm)
Vinyllic Proton (-C=CH-)	~5.38
Allylic Protons (-C=C-CH ₂ -)	~1.96
Methyl Protons (-CH ₃)	~1.63
Cyclohexane Ring Protons	~1.89, ~1.61, ~1.54

Table 1: ¹H NMR chemical shifts for **1-Methylcyclohexene**.[\[1\]](#)[\[2\]](#)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. **1-Methylcyclohexene** is expected to show seven distinct carbon signals: two for the sp²-hybridized carbons of the double bond and five for the sp³-hybridized carbons of the ring and the methyl group.[\[3\]](#)

Carbon Assignment	Chemical Shift (ppm)
Quaternary Alkene Carbon (C1)	~134.0
Tertiary Alkene Carbon (C2)	~121.0
Allylic Methylene Carbon (C3)	~30.0
Methylene Carbon (C4)	~25.5
Methylene Carbon (C5)	~22.5
Allylic Methylene Carbon (C6)	~29.5
Methyl Carbon (-CH ₃)	~23.0

Table 2: Approximate ¹³C NMR chemical shifts for **1-Methylcyclohexene**. Note: Specific shifts can vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3000-3100	C-H Stretch	Alkene (=C-H)
2800-3000	C-H Stretch	Alkane (-C-H)
1640-1680	C=C Stretch	Alkene (C=C)

Table 3: Key IR absorption bands for **1-Methylcyclohexene**.[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1-Methylcyclohexene** (C₇H₁₂), the molecular weight is 96.17 g/mol .[\[5\]](#) The electron ionization (EI) mass spectrum shows a prominent molecular ion peak and several characteristic fragment ions.

m/z (Mass-to-Charge Ratio)	Relative Intensity	Proposed Fragment
96	41.4%	[M] ⁺ (Molecular Ion)
81	100.0%	[M - CH ₃] ⁺
68	36.0%	Retro-Diels-Alder fragment
67	41.6%	[C ₅ H ₇] ⁺
55	28.4%	[C ₄ H ₇] ⁺
54	15.7%	[C ₄ H ₆] ⁺
53	12.6%	[C ₄ H ₅] ⁺

Table 4: Major peaks in the mass spectrum of **1-Methylcyclohexene**.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol (Liquid Sample)

- **Sample Preparation:** Accurately weigh 5-25 mg of the liquid **1-Methylcyclohexene** sample. [6] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean vial. [7][8] The deuterated solvent is essential for the spectrometer's lock system and to avoid large solvent signals in the ^1H NMR spectrum. [8]
- **Filtration and Transfer:** To remove any particulate matter that could degrade the spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube. [6][8] Ensure the liquid height in the tube is between 4.0 and 5.0 cm. [7]
- **Instrument Setup:** Insert the NMR tube into a spinner turbine, using a depth gauge to ensure correct positioning. [7] Place the assembly into the NMR spectrometer.
- **Data Acquisition:**
 - **Locking:** The instrument's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field. [7]
 - **Shimming:** The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. [7]
 - **Tuning:** The probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C). [7]
 - **Acquisition:** Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width) and acquire the data. For ^{13}C NMR, a higher number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. [7]

IR Spectroscopy Protocol (Neat Liquid Sample)

- **Sample Preparation:** This method is for acquiring a spectrum of the pure liquid without a solvent. [9][10] Place 1-2 drops of dry, neat **1-Methylcyclohexene** onto the center of a clean, dry salt plate (e.g., NaCl or KBr). [9][10]

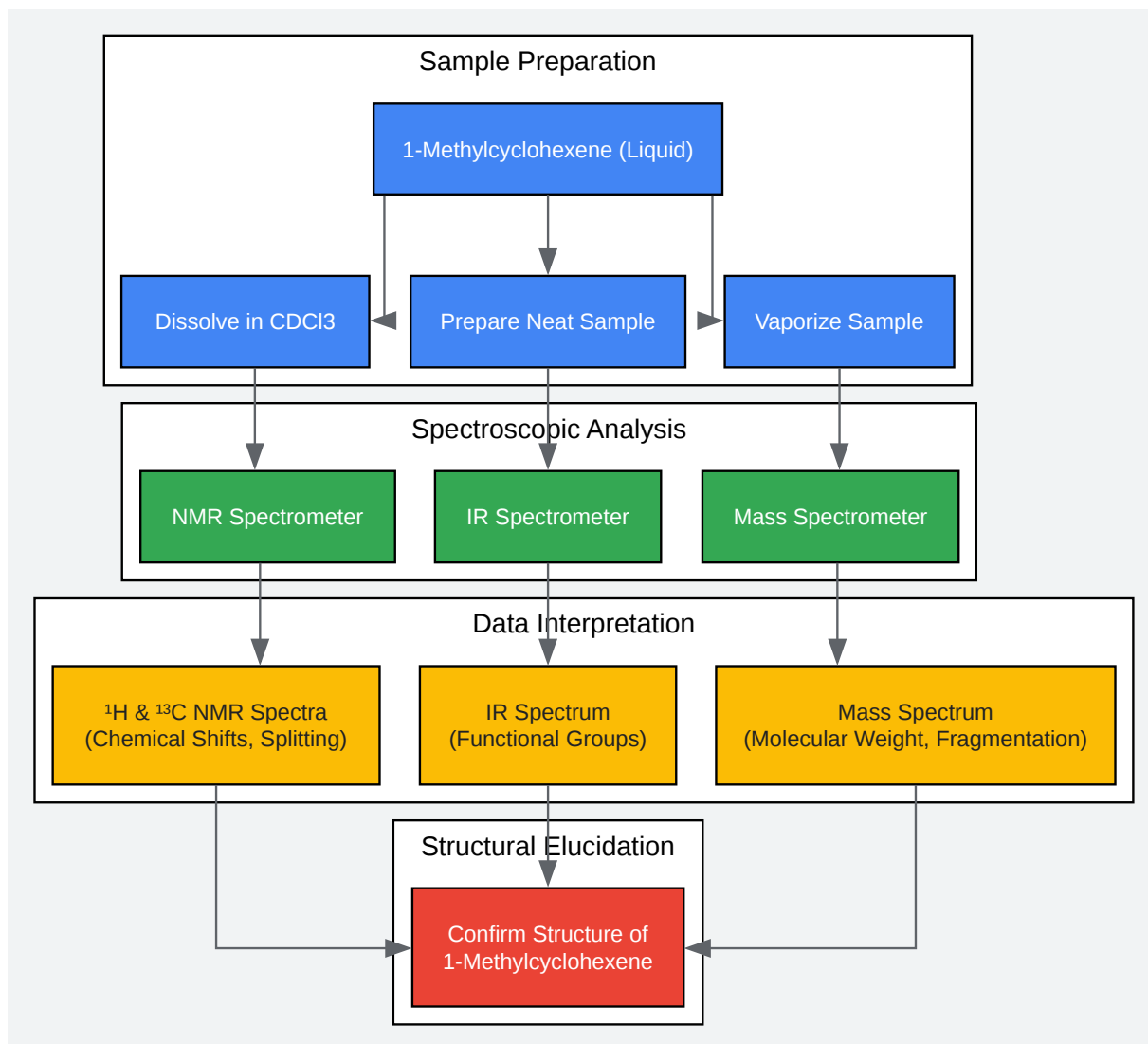
- **Cell Assembly:** Place a second salt plate on top of the first, creating a thin liquid film "sandwich" between the plates.^[9] Ensure the liquid has spread evenly.
- **Data Acquisition:** Place the salt plate assembly into the sample holder of the IR spectrometer.^[10] Record the spectrum. The instrument measures the absorption of infrared light at different wavenumbers.^[11]
- **Cleaning:** After analysis, disassemble the plates, rinse them with a dry solvent like acetone, and dry them completely before storing them in a desiccator to prevent damage from moisture.^{[9][10]}

Mass Spectrometry Protocol (Volatile Liquid Sample via Electron Ionization)

- **Sample Introduction:** Introduce a small amount of the volatile **1-Methylcyclohexene** liquid into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) system. The sample is vaporized in a heated inlet.^[12]
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization (EI), ejects an electron from the molecule to form a positively charged molecular ion ($[M]^+$).^[13]
- **Fragmentation:** The high energy of the electron beam often causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, charged ions and neutral radicals.
- **Mass Analysis:** The resulting ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the characterization of a chemical compound like **1-Methylcyclohexene** using the spectroscopic methods described.



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A flowchart illustrating the general workflow for spectroscopic analysis of **1-Methylcyclohexene**.

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